

physical and chemical properties of 5-Hydroxy-2-hexanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hydroxy-2-hexanone

Cat. No.: B1204603

[Get Quote](#)

5-Hydroxy-2-hexanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-hexanone, a bifunctional organic molecule featuring both a ketone and a secondary alcohol, serves as a versatile intermediate in organic synthesis and is a metabolite of n-hexane. Its chemical structure allows for a variety of transformations, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the physical and chemical properties of **5-Hydroxy-2-hexanone**, detailed experimental protocols for its synthesis and purification, and a summary of its spectral data.

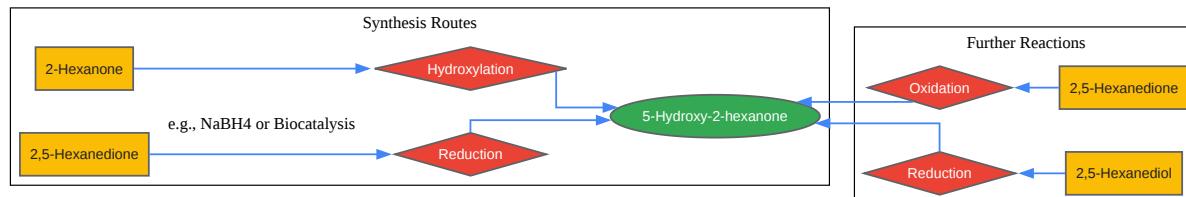
Physical and Chemical Properties

5-Hydroxy-2-hexanone is a chiral molecule, existing as two enantiomers: (5R)-**5-hydroxy-2-hexanone** and (5S)-**5-hydroxy-2-hexanone**. The properties of the racemic mixture are summarized below.

General Properties

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₂ O ₂	[1] [2] [3]
Molecular Weight	116.16 g/mol	[1] [2] [3]
CAS Number	56745-61-0 (racemate)	[1] [2]
65709-73-1 ((R)-enantiomer)	[4]	
Appearance	Colorless liquid	[1]
Odor	Slightly sweet, ketone-like	[1]

Physicochemical Data


Property	Value	Source(s)
Boiling Point	205.77 °C at 760 mmHg (estimated)	[2]
Melting Point	-3.75 °C (estimated)	[2]
Density	0.948 g/cm ³ (estimated)	[2]
Vapor Pressure	0.0583 mmHg at 25°C	[2]
Flash Point	81.152 °C (estimated)	[2]
Refractive Index	1.425 (estimated)	[2]
LogP	0.73640 (estimated)	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	3	[2]

Chemical Synthesis and Reactions

5-Hydroxy-2-hexanone can be synthesized through various methods, including the reduction of 2,5-hexanedione and the hydroxylation of 2-hexanone.[\[1\]](#) It can undergo further oxidation to

2,5-hexanedione or reduction to 2,5-hexanediol.[\[1\]](#)

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis and subsequent reactions of **5-Hydroxy-2-hexanone**.

Experimental Protocols

Protocol 1: Synthesis of 5-Hydroxy-2-hexanone by Reduction of 2,5-Hexanedione

This protocol describes the chemical reduction of 2,5-hexanedione using sodium borohydride.

Materials:

- 2,5-Hexanedione
- Methanol
- Sodium borohydride (NaBH4)
- Deionized water
- Diethyl ether

- Anhydrous magnesium sulfate (MgSO_4)
- Hydrochloric acid (1 M)

Procedure:

- In a round-bottom flask, dissolve 2,5-hexanedione in methanol and cool the solution in an ice bath to 0-5 °C.
- Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
- Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **5-Hydroxy-2-hexanone**.

Protocol 2: Biocatalytic Synthesis of (S)-5-Hydroxy-2-hexanone

This protocol outlines the stereoselective reduction of 2,5-hexanedione using *Saccharomyces cerevisiae* (baker's yeast).^{[5][6]}

Materials:

- *Saccharomyces cerevisiae* (active dry yeast)
- Glucose

- Yeast extract
- Peptone
- 2,5-Hexanedione
- Phosphate buffer (pH 7.0)
- Ethyl acetate

Procedure:

- Yeast Culture: Prepare a culture medium containing glucose, yeast extract, and peptone in water. Inoculate with *Saccharomyces cerevisiae* and incubate at 30 °C with shaking for 24-48 hours.
- Biotransformation: Harvest the yeast cells by centrifugation and resuspend them in a phosphate buffer containing glucose.
- Add 2,5-hexanedione to the yeast suspension and incubate at 30 °C with gentle shaking.
- Monitor the reaction progress by GC-MS analysis of aliquots.
- Work-up: Once the reaction is complete, remove the yeast cells by centrifugation.
- Saturate the supernatant with sodium chloride and extract with ethyl acetate.
- Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Purification by Silica Gel Column Chromatography

This protocol describes the purification of **5-Hydroxy-2-hexanone** using column chromatography.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

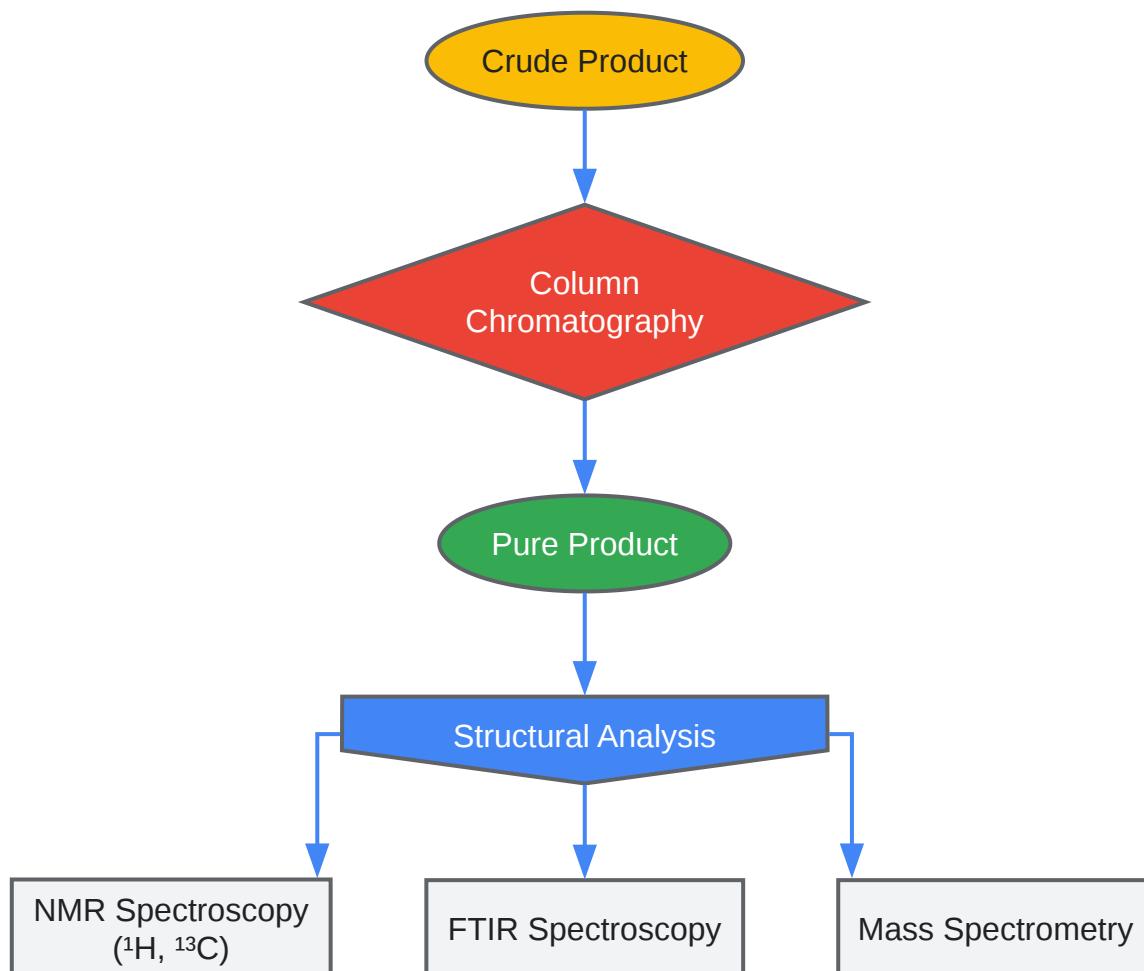
- Crude **5-Hydroxy-2-hexanone**

- Silica gel (230-400 mesh)

- Hexane

- Ethyl acetate

- Glass column


- Cotton or glass wool

- Sand

Procedure:

- Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 9:1 hexane:ethyl acetate).
- Column Packing: Plug the bottom of the column with cotton or glass wool and add a layer of sand. Pour the silica gel slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica bed.
- Sample Loading: Dissolve the crude **5-Hydroxy-2-hexanone** in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
- Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity (e.g., 9:1) and gradually increasing the polarity (e.g., to 7:3).
- Fraction Collection: Collect fractions and monitor the composition of each fraction by thin-layer chromatography (TLC).
- Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Analytical Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the purification and analysis of **5-Hydroxy-2-hexanone**.

Spectral Data

¹H and ¹³C NMR Spectroscopy

The following tables summarize the expected chemical shifts for **5-Hydroxy-2-hexanone**.[\[11\]](#)

¹H NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.8	m	1H	H-5
~2.5	t	2H	H-3
~2.1	s	3H	H-1
~1.7	m	2H	H-4

| ~1.2 | d | 3H | H-6 |

¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)	Assignment
~209	C-2 (C=O)
~67	C-5 (CH-OH)
~43	C-3
~30	C-1
~28	C-4

| ~23 | C-6 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **5-Hydroxy-2-hexanone** is characterized by the following absorption bands.[\[12\]](#)[\[13\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 (broad)	Strong	O-H stretch (alcohol)
~2960	Medium	C-H stretch (alkane)
~1715	Strong	C=O stretch (ketone)
~1170	Medium	C-O stretch (secondary alcohol)

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **5-Hydroxy-2-hexanone** is expected to show the following major fragments.[14]

m/z	Proposed Fragment
116	[M] ⁺ (Molecular Ion)
101	[M - CH ₃] ⁺
58	[CH ₃ COCH ₂ CH ₂] ⁺
43	[CH ₃ CO] ⁺ (Base Peak)

Conclusion

This technical guide provides a comprehensive overview of the key physical, chemical, and spectral properties of **5-Hydroxy-2-hexanone**. The detailed experimental protocols for its synthesis and purification offer valuable practical guidance for researchers. The presented data and workflows are intended to support the use of **5-Hydroxy-2-hexanone** as a versatile building block in the fields of chemical synthesis, drug discovery, and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Hydroxy-2-hexanone | C6H12O2 | CID 114801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Hydroxy-2-hexanone | lookchem [lookchem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. scribd.com [scribd.com]
- 5. Biocatalytical production of (5S)-hydroxy-2-hexanone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from *Saccharomyces cerevisiae* - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. PubChemLite - 5-hydroxy-2-hexanone (C6H12O2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [physical and chemical properties of 5-Hydroxy-2-hexanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1204603#physical-and-chemical-properties-of-5-hydroxy-2-hexanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com